An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core properties of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-p-tolyl-p-toluenesulfonamide). This diaryl sulfonamide serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, chemical reactivity, and safety considerations. The information is structured to provide both foundational knowledge and practical insights for laboratory applications, grounded in authoritative references.
Chemical Identity and Nomenclature
4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a secondary sulfonamide characterized by a nitrogen atom bonded to a sulfonyl group and two p-tolyl groups. This structure is a common motif in a variety of biologically active compounds.
Caption: 2D Structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
The compound's key identifiers are summarized in the table below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | - |
| CAS Number | 599-86-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅NO₂S | [4] |
| Molecular Weight | 261.34 g/mol | - |
| Common Synonyms | N-p-Tolyl-p-toluenesulfonamide, N-Tosyl-p-toluidine, 4,4′-Dimethylbenzenesulfonanilide | [4] |
| InChI Key | GPLXRIVINNIQFY-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | [4] |
Physicochemical and Structural Properties
The physical state of this compound is a solid at ambient temperature, a consequence of strong intermolecular forces, including hydrogen bonding.[4] A single-crystal X-ray diffraction study reveals that in the solid state, the molecules form inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is approximately 70.5°.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [1][4] |
| Melting Point | Not consistently reported. | - |
| Boiling Point | 403.7 °C at 760 mmHg (Predicted) | - |
| Density | 1.237 g/cm³ (Predicted) | - |
| Solubility | Soluble in ethanol. Exhibits moderate solubility in other organic solvents. | [1][4] |
| Flash Point | 198 °C (Predicted) | - |
Synthesis and Purification Protocol
The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is reliably achieved via a nucleophilic substitution reaction between p-toluenesulfonyl chloride and p-toluidine. This reaction, a variation of the Hinsberg test for secondary amines, proceeds efficiently in an aqueous basic medium. The base serves to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of N-p-tolyl-p-toluenesulfonamide.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated procedure with a reported yield of 92%.[1][3]
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Reactant Preparation: Prepare a 0.05 M solution of p-toluidine by dissolving 5.35 g (0.05 mol) in 1 L of distilled water in a suitable reaction vessel equipped with a magnetic stirrer.
-
pH Adjustment: Gently stir the solution and adjust the pH to a range of 7-8 by the dropwise addition of a 3% (w/v) sodium carbonate (Na₂CO₃) solution.
-
Addition of Sulfonyl Chloride: While maintaining vigorous stirring, add p-toluenesulfonyl chloride (tosyl chloride, 9.53 g, 0.05 mol) dropwise or in small portions to the reaction mixture.
-
Scientist's Note: The reaction is exothermic. A slow, controlled addition is crucial to prevent side reactions. The pH of the mixture will decrease as HCl is formed; it is essential to continuously monitor and add the Na₂CO₃ solution as needed to maintain the pH between 7 and 8.
-
-
Reaction: Continue stirring the mixture at room temperature for a minimum of two hours after the addition is complete. The formation of a white precipitate indicates product formation.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Purification: Purify the crude solid by recrystallization from 95% denatured ethanol to yield the final product as a white crystalline solid.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data, obtained in DMSO-d₆, is characteristic of the target structure.[1][2][3]
| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (151 MHz, DMSO-d₆) |
| δ 10.02 (s, 1H, N-H) | δ 143.1 (Ar-C) |
| δ 7.60 (d, J=8.3 Hz, 2H, Ar-H) | δ 136.7 (Ar-C) |
| δ 7.32 (d, J=8.1 Hz, 2H, Ar-H) | δ 135.1 (Ar-C) |
| δ 7.01 (d, J=8.3 Hz, 2H, Ar-H) | δ 133.2 (Ar-C) |
| δ 6.96 (d, J=8.4 Hz, 2H, Ar-H) | δ 129.6 (Ar-CH) |
| δ 2.32 (s, 3H, Ar-CH₃) | δ 129.5 (Ar-CH) |
| δ 2.17 (s, 3H, Ar-CH₃) | δ 126.7 (Ar-CH) |
| δ 120.5 (Ar-CH) | |
| δ 20.9 (Ar-CH₃) | |
| δ 20.3 (Ar-CH₃) |
Interpretation of Spectral Data:
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¹H NMR: The spectrum shows a downfield singlet for the acidic sulfonamide proton (N-H). The two distinct p-substituted aromatic rings each appear as a pair of doublets (an AA'BB' system), integrating to 2H each. Two sharp singlets, each integrating to 3H, confirm the presence of the two non-equivalent methyl groups.
-
¹³C NMR: The spectrum displays eight distinct aromatic carbon signals, consistent with the C₂ symmetry of the molecule. Two signals in the aliphatic region correspond to the two methyl carbons.
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Infrared (IR) Spectroscopy (Predicted): Key vibrational bands are expected for the N-H stretch (around 3250 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS) (Predicted): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 261. Key fragmentation pathways would likely involve the cleavage of the S-N bond, leading to characteristic fragments such as the tosyl cation (C₇H₇SO₂⁺) at m/z = 155 and the p-tolylaminyl radical cation (C₇H₈N⁺) at m/z = 106. Another prominent peak would be the tropylium ion (C₇H₇⁺) at m/z = 91 from the fragmentation of either tolyl group.
Chemical Reactivity and Stability
-
Acidity of the N-H Proton: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then participate in various substitution reactions, such as N-alkylation or N-arylation, providing a pathway to more complex derivatives.
-
Stability of the Sulfonamide Bond: The S-N bond is generally robust and stable under neutral, acidic, and moderately basic conditions. Cleavage (detosylation) typically requires harsh conditions, such as strong reducing agents (e.g., HBr/phenol, sodium amalgam) or specific reagents designed for sulfonamide deprotection. This stability makes the tosyl group a reliable protecting group for amines in multi-step synthesis.
-
Aromatic Rings: The two p-tolyl rings can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the sulfonamide group.
Applications in Research and Development
While 4-Methyl-N-(4-methylphenyl)benzenesulfonamide itself may not be a final drug product, its core structure is of significant interest to medicinal chemists and drug development professionals.
-
Scaffold for Drug Discovery: The N-aryl sulfonamide motif is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[5] It acts as a versatile scaffold that can be modified to target a wide range of biological receptors and enzymes.
-
Synthetic Intermediate: As demonstrated by its reactivity, this compound is a key intermediate for building more complex molecules. The ability to functionalize the nitrogen atom allows for the systematic exploration of chemical space around the sulfonamide core.
-
Potential Biological Activity: The broader class of sulfonamides is well-known for diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5] This compound and its derivatives are often synthesized and screened as part of lead discovery programs.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) is publicly available for CAS 599-86-0. Therefore, this compound should be handled with the standard precautions applied to novel or uncharacterized laboratory chemicals. The following recommendations are based on data for structurally related sulfonamides.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. In all cases of exposure, seek medical attention if irritation or other symptoms persist.[7]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
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Chemsrc. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl). Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Al-Jubair, N., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved February 7, 2026, from [Link]
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EXCLI Journal. (2025). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved February 7, 2026, from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). Retrieved February 7, 2026, from [Link]
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Thermo Fisher Scientific. (2022). SAFETY DATA SHEET - DL-Glutamic acid monohydrate. Retrieved February 7, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - D-Glutamic Acid, 99+%. Retrieved February 7, 2026, from [Link]
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